6-Fluoro-1H-indol-1-ol
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Overview
Description
6-Fluoro-1H-indol-1-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 6th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indol-1-ol typically involves the introduction of a fluorine atom into the indole structure. One common method is the electrophilic fluorination of 1H-indol-1-ol using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced fluorinating agents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated indole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
6-Fluoro-1H-indol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indol-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-indol-1-ol: A chlorinated derivative with similar chemical properties but different biological activities.
6-Bromo-1H-indol-1-ol: A brominated analogue with distinct reactivity and applications.
6-Methyl-1H-indol-1-ol: A methylated derivative with unique pharmacological properties.
Uniqueness
6-Fluoro-1H-indol-1-ol stands out due to the presence of the fluorine atom, which imparts unique electronic and steric effects. These effects enhance the compound’s stability, reactivity, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-fluoro-1-hydroxyindole |
InChI |
InChI=1S/C8H6FNO/c9-7-2-1-6-3-4-10(11)8(6)5-7/h1-5,11H |
InChI Key |
JRPPVXNUDHTGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2O)F |
Origin of Product |
United States |
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